Vertical Ionization Energy: 2,3-Dimethyl Substitution Lowers IE by 0.3 eV vs. Parent Pyrazino[2,3-b]pyrazine
Photoelectron spectroscopy of the pyrazino[2,3-b]pyrazine series demonstrates that 2,3-dimethyl substitution lowers the vertical ionization energy (IE) from 9.2 eV (parent) to 8.9 eV, a reduction of 0.3 eV [1]. This positions 2,3-dimethylpyrazino[2,3-b]pyrazine at an intermediate IE between the parent (9.2 eV) and the fully methylated 2,3,6,7-tetramethyl derivative (8.6 eV). The mono-methyl derivative (2-methyl) shows two IE values (8.8 and 9.0 eV), reflecting lifted degeneracy [2].
| Evidence Dimension | First vertical ionization energy (IE, eV) by photoelectron spectroscopy |
|---|---|
| Target Compound Data | 8.9 eV (vertical IE) |
| Comparator Or Baseline | Pyrazino[2,3-b]pyrazine (parent): 9.2 eV; 2-Methylpyrazino[2,3-b]pyrazine: 8.8 / 9.0 eV; 2,3,6,7-Tetramethylpyrazino[2,3-b]pyrazine: 8.6 eV |
| Quantified Difference | Δ = −0.3 eV vs. parent; Δ = +0.3 eV vs. tetramethyl analog |
| Conditions | Gas-phase Helα photoelectron spectroscopy; vertical values as compiled in NIST Webbook from Gleiter et al., 1984 |
Why This Matters
The intermediate ionization energy of 2,3-dimethylpyrazino[2,3-b]pyrazine enables fine-tuning of hole-injection barriers in organic electronic devices, making it a more adaptable core than either the harder-to-oxidize parent or the more easily oxidized tetramethyl analog.
- [1] NIST Chemistry WebBook, Gas phase ion energetics data for 2,3-Dimethylpyrazino[2,3-b]pyrazine, ionization energy determination 8.9 eV (vertical), data from Gleiter, Spanget-Larsen, et al., 1984, https://webbook.nist.gov/cgi/inchi?ID=C6499394&Units=SI&Mask=20 View Source
- [2] Gleiter, R.; Spanget-Larsen, J.; Armarego, W.L.F., Through-bond effects in pyrazino[2,3-b]pyrazine. Photoelectron spectroscopy and model calculations, J. Chem. Soc. Perkin Trans. 2, 1984, 1517–1519, DOI: 10.1039/P29840001517 View Source
